Cas no 930294-36-3 (Methyl 2-(4-piperidinylmethoxy)acetate)
Methyl 2-(4-piperidinylmethoxy)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(4-piperidinylmethoxy)acetate
- MUYQUCGVWOTZQP-UHFFFAOYSA-N
- [(Piperidin-4-yl)methoxy]acetic acid methyl ester
- Acetic acid, 2-(4-piperidinylmethoxy)-, methyl ester
- Methyl 2-(4-piperidinylmethoxy)acetate
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- Inchi: 1S/C9H17NO3/c1-12-9(11)7-13-6-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3
- InChI Key: MUYQUCGVWOTZQP-UHFFFAOYSA-N
- SMILES: O(CC(=O)OC)CC1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 155
- Topological Polar Surface Area: 47.6
Methyl 2-(4-piperidinylmethoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4294195-0.05g |
methyl 2-[(piperidin-4-yl)methoxy]acetate |
930294-36-3 | 95.0% | 0.05g |
$707.0 | 2025-03-15 | |
| Enamine | EN300-4294195-0.1g |
methyl 2-[(piperidin-4-yl)methoxy]acetate |
930294-36-3 | 95.0% | 0.1g |
$741.0 | 2025-03-15 | |
| Enamine | EN300-4294195-0.25g |
methyl 2-[(piperidin-4-yl)methoxy]acetate |
930294-36-3 | 95.0% | 0.25g |
$774.0 | 2025-03-15 | |
| Enamine | EN300-4294195-0.5g |
methyl 2-[(piperidin-4-yl)methoxy]acetate |
930294-36-3 | 95.0% | 0.5g |
$809.0 | 2025-03-15 | |
| Enamine | EN300-4294195-1.0g |
methyl 2-[(piperidin-4-yl)methoxy]acetate |
930294-36-3 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
| Enamine | EN300-4294195-2.5g |
methyl 2-[(piperidin-4-yl)methoxy]acetate |
930294-36-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
| Enamine | EN300-4294195-5.0g |
methyl 2-[(piperidin-4-yl)methoxy]acetate |
930294-36-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
| Enamine | EN300-4294195-10.0g |
methyl 2-[(piperidin-4-yl)methoxy]acetate |
930294-36-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 |
Methyl 2-(4-piperidinylmethoxy)acetate Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Methyl 2-(4-piperidinylmethoxy)acetate
Methyl 2-(4-piperidinylmethoxy)acetate: A Comprehensive Overview
Methyl 2-(4-piperidinylmethoxy)acetate, also known by its CAS number 930294-36-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with the molecular formula C11H17NO3, has been extensively studied for its potential applications in drug design and synthesis. The structure of methyl 2-(4-piperidinylmethoxy)acetate is characterized by a piperidine ring, an ether linkage, and an ester group, making it a versatile building block for various chemical reactions.
The synthesis of methyl 2-(4-piperidinylmethoxy)acetate typically involves multi-step processes that often start with the preparation of piperidine derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These developments highlight the compound's importance in modern organic synthesis techniques.
In terms of pharmacological applications, methyl 2-(4-piperidinylmethoxy)acetate has shown promise as a precursor in the development of bioactive molecules. Its ability to undergo various functional group transformations makes it a valuable intermediate in drug discovery programs. For instance, studies have demonstrated its utility in the synthesis of GABA receptor modulators, which are critical targets for treating neurological disorders such as epilepsy and anxiety.
The physical properties of methyl 2-(4-piperidinylmethoxy)acetate include a melting point of approximately -5°C and a boiling point around 165°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate facilitates its use in solution-phase reactions. The compound's stability under mild conditions further enhances its suitability for large-scale synthetic processes.
Recent research has focused on the stereochemical aspects of methyl 2-(4-piperidinylmethoxy)acetate, particularly its role in asymmetric synthesis. By employing chiral catalysts, chemists have successfully synthesized enantiomerically enriched derivatives, which are essential for studying the stereochemical outcomes in biological systems. This approach has opened new avenues for exploring the compound's potential in developing chiral pharmaceutical agents.
In addition to its role as an intermediate, methyl 2-(4-piperidinylmethoxy)acetate has been investigated for its potential as a therapeutic agent itself. Preclinical studies have indicated that it exhibits moderate activity against certain cancer cell lines, suggesting its potential as an antitumor agent. Furthermore, its ability to modulate cellular signaling pathways makes it a candidate for exploring novel therapeutic strategies.
The environmental impact of methyl 2-(4-piperidinylmethoxy)acetate has also been a topic of recent interest. Studies on its biodegradation rates and toxicity profiles are being conducted to ensure that its use aligns with sustainable chemical practices. These efforts are part of a broader initiative to develop eco-friendly chemical processes that minimize harm to ecosystems.
In conclusion, methyl 2-(4-piperidinylmethoxy)acetate (CAS No. 930294-36-3) stands out as a versatile and valuable compound in contemporary chemical research. Its unique structure, coupled with advancements in synthetic methodologies and pharmacological applications, positions it as a key player in both academic and industrial settings. As research continues to uncover new dimensions of this compound's potential, it is likely to remain at the forefront of innovative chemical developments.
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